4-chloro-3-nitro-5-sulfamoylbenzamide 4-chloro-3-nitro-5-sulfamoylbenzamide
Brand Name: Vulcanchem
CAS No.: 1482467-37-7
VCID: VC11626410
InChI: InChI=1S/C7H6ClN3O5S/c8-6-4(11(13)14)1-3(7(9)12)2-5(6)17(10,15)16/h1-2H,(H2,9,12)(H2,10,15,16)
SMILES:
Molecular Formula: C7H6ClN3O5S
Molecular Weight: 279.66 g/mol

4-chloro-3-nitro-5-sulfamoylbenzamide

CAS No.: 1482467-37-7

Cat. No.: VC11626410

Molecular Formula: C7H6ClN3O5S

Molecular Weight: 279.66 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-chloro-3-nitro-5-sulfamoylbenzamide - 1482467-37-7

Specification

CAS No. 1482467-37-7
Molecular Formula C7H6ClN3O5S
Molecular Weight 279.66 g/mol
IUPAC Name 4-chloro-3-nitro-5-sulfamoylbenzamide
Standard InChI InChI=1S/C7H6ClN3O5S/c8-6-4(11(13)14)1-3(7(9)12)2-5(6)17(10,15)16/h1-2H,(H2,9,12)(H2,10,15,16)
Standard InChI Key RCFWIWRMXIBPDD-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 3-, 4-, and 5-positions with nitro (-NO2_2), chloro (-Cl), and sulfamoyl (-SO2_2NH2_2) groups, respectively, while the carboxamide (-CONH2_2) group occupies the 1-position . This arrangement creates a polar yet sterically hindered molecule, influencing its solubility and reactivity. The nitro group’s electron-withdrawing nature enhances electrophilic substitution potential, while the sulfamoyl moiety contributes to hydrogen-bonding interactions, critical for biological activity .

Physicochemical Data

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC7H6ClN3O5S\text{C}_7\text{H}_6\text{ClN}_3\text{O}_5\text{S}
Molecular Weight279.66 g/mol
CAS Number1482467-37-7
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The lack of reported melting and boiling points suggests limited thermal stability or decomposition under standard conditions . The sulfamoyl group likely enhances water solubility compared to non-sulfonated analogs, though experimental data remain sparse.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 4-chloro-3-nitro-5-sulfamoylbenzamide typically involves sequential functionalization of a benzoic acid precursor. A representative pathway, adapted from patented methods for analogous compounds, proceeds as follows :

  • Chlorosulfonation: Treatment of 4-chlorobenzoic acid with chlorosulfonic acid introduces the sulfonyl chloride group at the 3-position.

  • Amidation: Reaction with ammonia or methylamine converts the sulfonyl chloride to a sulfamoyl group.

  • Nitration: Introduction of the nitro group at the 5-position using nitric acid under controlled conditions.

  • Carboxamide Formation: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with ammonia yields the final benzamide.

Example Synthesis from Patent Literature

A modified procedure from US3203987A describes the synthesis of 4-chloro-3-sulfamoylbenzamide derivatives :

  • Step 1: 4-Chlorobenzoic acid (84.5 g) is reacted with chlorosulfonic acid (330 mL) at 140°C for 6 hours to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.

  • Step 2: The intermediate is treated with aqueous methylamine to replace the chlorosulfonyl group with a methylsulfamoyl group.

  • Step 3: Nitration is achieved using a mixture of nitric and sulfuric acids at 0–5°C, introducing the nitro group at the 5-position.

  • Step 4: Thionyl chloride converts the carboxylic acid to an acyl chloride, which is then amidated with ammonia to form the final product.

This method emphasizes the critical role of temperature control and reagent stoichiometry in achieving regioselective nitration and sulfamoylation .

Pharmacological Applications

Diuretic and Hypotensive Activity

4-Chloro-3-nitro-5-sulfamoylbenzamide analogs exhibit potent diuretic and antihypertensive effects. In vivo studies of related 4-halo-3-sulfamoylbenzamides demonstrate rapid onset of action, reducing blood pressure within 1 hour post-administration . The chloro-substituted derivatives are particularly effective, enhancing urinary excretion of sodium (Na+\text{Na}^+) and chloride (Cl\text{Cl}^-) ions by inhibiting renal carbonic anhydrase or sodium-chloride symporters .

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Peaks at 1340–1380 cm1^{-1} (asymmetric S=O stretch) and 1550–1600 cm1^{-1} (NO2_2 stretch) confirm sulfamoyl and nitro groups .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ 7.8–8.2 ppm (aromatic protons) and δ 5.1 ppm (sulfamoyl NH2_2) are characteristic.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 279.66 [M+H]+^+ .

Chromatographic Methods

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended for purity analysis. Mobile phases typically comprise acetonitrile and 0.1% trifluoroacetic acid in water.

Comparative Analysis with Structural Analogs

4-Bromo-3-sulfamoylbenzamide

The bromo analog exhibits similar diuretic potency but lower metabolic stability due to the larger atomic radius of bromine, which increases susceptibility to enzymatic debromination .

Morpholinosulfonyl Derivatives

Replacing the sulfamoyl group with a morpholinosulfonyl moiety (as in) enhances solubility but reduces renal clearance, prolonging half-life in preclinical models.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the nitro and sulfamoyl groups could optimize bioavailability and target selectivity.

  • In Vivo Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are needed to validate preclinical efficacy.

  • Therapeutic Expansion: Exploration in cancer therapy, leveraging nitroreductase-activated prodrug strategies.

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